N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
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Overview
Description
N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a nitro group at the 6-position, a prop-2-en-1-yl group at the 1-position, and a dimethylamino group at the 2-position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves the following steps:
Alkylation: The prop-2-en-1-yl group can be introduced via alkylation of the benzimidazole ring using an appropriate alkylating agent such as allyl bromide.
Dimethylation: The dimethylamino group can be introduced by reacting the intermediate compound with dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: Formation of N,N-Dimethyl-6-amino-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1H-benzimidazol-2-amine: Lacks the nitro and prop-2-en-1-yl groups.
6-Nitro-1H-benzimidazol-2-amine: Lacks the dimethylamino and prop-2-en-1-yl groups.
1-(Prop-2-en-1-yl)-1H-benzimidazol-2-amine: Lacks the nitro and dimethylamino groups.
Uniqueness
N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is unique due to the presence of all three functional groups (nitro, prop-2-en-1-yl, and dimethylamino) on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
832102-50-8 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
N,N-dimethyl-6-nitro-1-prop-2-enylbenzimidazol-2-amine |
InChI |
InChI=1S/C12H14N4O2/c1-4-7-15-11-8-9(16(17)18)5-6-10(11)13-12(15)14(2)3/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
JYQBABBYGMOLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC=C)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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